molecular formula C9H6N6OS B3141456 N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide CAS No. 478261-75-5

N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B3141456
CAS No.: 478261-75-5
M. Wt: 246.25 g/mol
InChI Key: LGAQBRDTPWJMQH-UHFFFAOYSA-N
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Description

N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structure, which includes a triazole ring fused to a pyridine ring, and a thiadiazole moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide typically involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, resulting in good-to-excellent yields . The reaction conditions usually involve heating the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar microwave-assisted methods. The broad substrate scope and good functional group tolerance of this methodology make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of RORγt and as an inhibitor of PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various signaling pathways, resulting in its therapeutic effects.

Properties

IUPAC Name

N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N6OS/c16-9(7-4-17-14-13-7)12-6-2-1-3-15-8(6)10-5-11-15/h1-5H,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAQBRDTPWJMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)NC(=O)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide
Reactant of Route 6
N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide

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